Photo-dnp

Description

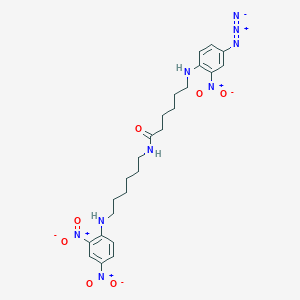

The exact mass of the compound 6-(2,4-Dinitrophenylamino)-1-aminohexyl-6-(4'-azido-2'-nitrophenylamino)hexanoate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Caproates - Aminocaproates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Photo-dnp suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Photo-dnp including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

120551-21-5 |

|---|---|

Molecular Formula |

C24H31N9O7 |

Molecular Weight |

557.6 g/mol |

IUPAC Name |

6-(4-azido-2-nitroanilino)-N-[6-(2,4-dinitroanilino)hexyl]hexanamide |

InChI |

InChI=1S/C24H31N9O7/c25-30-29-18-9-11-20(22(16-18)32(37)38)26-14-7-3-4-8-24(34)28-15-6-2-1-5-13-27-21-12-10-19(31(35)36)17-23(21)33(39)40/h9-12,16-17,26-27H,1-8,13-15H2,(H,28,34) |

InChI Key |

AKQYBONEMKGWGI-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1N=[N+]=[N-])[N+](=O)[O-])NCCCCCC(=O)NCCCCCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |

Canonical SMILES |

C1=CC(=C(C=C1N=[N+]=[N-])[N+](=O)[O-])NCCCCCC(=O)NCCCCCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |

Other CAS No. |

120551-21-5 |

Synonyms |

6-(2,4-dinitrophenylamino)-1-aminohexyl-6-(4'-azido-2'-nitrophenylamino)hexanoate photo-DNP |

Origin of Product |

United States |

An In-depth Technical Guide to Photo-dnp: A Photoactivatable Mitochondrial Uncoupler

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Photo-dnp, a photoactivatable derivative of the mitochondrial uncoupler 2,4-dinitrophenol (B41442) (DNP). This technology allows for the precise spatiotemporal control of mitochondrial uncoupling, offering a powerful tool for investigating cellular bioenergetics, signaling pathways, and their roles in health and disease. This document details the mechanism of action, synthesis, experimental protocols, and the signaling pathways that can be investigated using this innovative compound.

Core Concept: Photo-dnp

Photo-dnp is a "caged" form of the chemical uncoupler 2,4-dinitrophenol. In its inactive state, a photolabile protecting group is attached to the DNP molecule, preventing it from acting as a protonophore. Upon irradiation with light of a specific wavelength, this protecting group is cleaved, releasing the active DNP molecule. This uncaging process allows researchers to induce mitochondrial uncoupling in specific cells, subcellular compartments (such as individual mitochondria), and at precise moments in time.

One notable example is MitoPhotoDNP , a mitochondria-targeted version of Photo-dnp. This compound incorporates a triphenylphosphonium (TPP) cation, which directs its accumulation within the mitochondrial matrix due to the negative mitochondrial membrane potential. This targeting strategy enhances the specificity of mitochondrial uncoupling upon photoactivation.[1]

Mechanism of Action

The mechanism of action of Photo-dnp is a two-step process: photoactivation followed by mitochondrial uncoupling.

-

Photoactivation (Uncaging): The caged DNP molecule is inert until it is exposed to a specific wavelength of light (typically UV or visible light, depending on the caging group). The light provides the energy to break the bond between the photolabile group and the DNP molecule, releasing active DNP.

-

Mitochondrial Uncoupling: Once uncaged, the released DNP acts as a protonophore. It shuttles protons across the inner mitochondrial membrane, dissipating the proton gradient that is essential for ATP synthesis via oxidative phosphorylation.[1] Instead of being used to produce ATP, the energy from the proton motive force is dissipated as heat.

This process can be visualized as follows:

Quantitative Data

The efficacy of Photo-dnp is determined by its photochemical properties and its biological effects upon uncaging. The following tables summarize key quantitative data from the literature.

Table 1: Photochemical Properties of Caged DNP Derivatives

| Compound | Caging Group | Activation Wavelength (nm) | Quantum Yield (Φ) | Reference |

| MitoPhotoDNP | o-nitrobenzyl | UV | Not specified | [1] |

| Coumarin-caged dG | Diethylaminocoumarin (DEACM) | 405 | Not specified, but uncaging efficiency is 17x higher than NPP | [2] |

Table 2: Biological Effects of Photo-activated DNP

| Cell Type | Photo-dnp Concentration | Light Source | Observed Effect | Reference |

| Colonic smooth muscle cells | 200 nM MitoPhotoDNP | UV light | Selective depolarization of individual mitochondria | [1] |

| C2C12 myoblasts | 200 nM MitoPhotoDNP | Not specified | Not toxic with chronic exposure | [1] |

Experimental Protocols

Synthesis of Mitochondria-Targeted Photo-dnp (MitoPhotoDNP)

This protocol is a conceptual summary based on the synthesis of similar targeted molecules. For detailed synthetic steps, please refer to the primary literature.

Live-Cell Imaging and Photoactivation

This protocol outlines the general steps for using Photo-dnp in live-cell imaging experiments to induce mitochondrial uncoupling.

-

Cell Culture and Loading:

-

Culture cells of interest on a suitable imaging dish (e.g., glass-bottom dish).

-

Incubate the cells with a solution containing Photo-dnp at an appropriate concentration (e.g., 200 nM for MitoPhotoDNP) for a sufficient duration to allow for cellular uptake and mitochondrial accumulation.

-

Co-load the cells with a fluorescent indicator for mitochondrial membrane potential (e.g., Tetramethylrhodamine, Ethyl Ester - TMRE) to visualize the effect of uncoupling.

-

-

Microscopy and Photoactivation:

-

Mount the imaging dish on a fluorescence microscope equipped with a light source for photoactivation (e.g., a UV laser or a specific wavelength LED).

-

Identify the target cell or mitochondrion for uncoupling.

-

Deliver a controlled dose of light at the specific activation wavelength to the region of interest to uncage the DNP.

-

-

Data Acquisition and Analysis:

-

Acquire time-lapse fluorescence images of the mitochondrial membrane potential indicator before, during, and after photoactivation.

-

A decrease in the fluorescence intensity of the potential-sensitive dye in the targeted area indicates mitochondrial depolarization.

-

Quantify the changes in fluorescence to determine the extent and kinetics of mitochondrial uncoupling.

-

Signaling Pathways Investigated with Photo-dnp

The precise control offered by Photo-dnp makes it an invaluable tool for dissecting the roles of mitochondrial function in various signaling pathways. The uncaged DNP can modulate pathways sensitive to cellular energy status and oxidative stress.

mTOR Signaling Pathway

The mammalian target of rapamycin (B549165) (mTOR) is a key regulator of cell growth, proliferation, and metabolism. Its activity is sensitive to cellular energy levels. By inducing acute and localized mitochondrial uncoupling, Photo-dnp can be used to investigate how changes in cellular ATP levels and metabolic stress impact the mTOR signaling cascade. Photic stimulation has been shown to trigger mTOR-dependent signaling.[3]

CREB Signaling Pathway

The cAMP response element-binding protein (CREB) is a transcription factor involved in neuronal plasticity, learning, and memory. Its activity can be influenced by cellular stress responses. Studies have shown that DNP can stimulate CREB signaling. Photo-dnp allows for the investigation of how localized mitochondrial stress can trigger these adaptive neuronal responses.

Conclusion

Photo-dnp and its targeted derivatives represent a significant advancement in the study of mitochondrial biology. The ability to control mitochondrial uncoupling with high spatiotemporal resolution opens up new avenues for research into the intricate interplay between cellular bioenergetics and signaling pathways. This technical guide provides a foundational understanding of Photo-dnp, its mechanism, and its application, serving as a valuable resource for researchers and drug development professionals seeking to leverage this powerful technology. Further exploration of the cited literature is recommended for detailed experimental protocols and a deeper understanding of the nuances of its application.

References

Photo-DNP Compounds: A Technical Guide to Synthesis and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis, chemical properties, and applications of photo-dinitrophenyl (Photo-DNP) compounds. These molecules, which incorporate the dinitrophenyl moiety as a photolabile protecting group (PPG), are instrumental in a variety of research and development areas, including controlled drug release, neuroscience, and cell biology. By utilizing light as an external trigger, Photo-DNP compounds offer precise spatial and temporal control over the release of biologically active molecules.

Introduction to Photo-Dinitrophenyl Protecting Groups

Photo-DNP compounds are a class of "caged" molecules where a dinitrophenyl group is covalently attached to a biologically active molecule, rendering it temporarily inactive. The most common scaffold for these applications is based on the ortho-nitrobenzyl chemistry. The presence of two nitro groups in the phenyl ring can modulate the photochemical properties of the protecting group, influencing factors such as the wavelength of activation and the efficiency of the photorelease.

The general principle involves the absorption of a photon, which initiates an intramolecular rearrangement, leading to the cleavage of the bond between the dinitrophenyl group and the protected molecule. This process, known as uncaging, restores the biological activity of the released molecule.

Synthesis of Photo-DNP Compounds

The synthesis of Photo-DNP "caged" compounds typically involves a multi-step process, starting with the synthesis of a suitable dinitrophenyl precursor, followed by its attachment to the molecule of interest. A widely used precursor is 1-(4,5-dimethoxy-2-nitrophenyl)ethanol, which can be used to generate the 1-(4,5-dimethoxy-2-nitrophenyl)ethyl (DMNPE) caging group.

Synthesis of Key Precursors

2.1.1. Synthesis of 1-(4,5-dimethoxy-2-nitro-phenyl)-ethanone

This precursor is a key intermediate in the synthesis of DMNPE-based caging groups.

-

Experimental Protocol:

-

Dissolve 3,4-dimethoxyacetophenone in 17% nitric acid at 5 to 10 °C.

-

Slowly add this solution dropwise to a mixture of 67% nitric acid and sodium nitrite (B80452) over 2 to 3 hours, maintaining the temperature at 5 to 10 °C.

-

After the addition is complete, continue stirring the reaction mixture at 5 to 10 °C for 1 to 2 hours.

-

Pour the reaction solution into ice water with vigorous stirring.

-

Extract the aqueous phase with dichloromethane.

-

Wash the organic phase with water, dry it over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate it under reduced pressure to yield the product as a yellow solid.[1]

-

2.1.2. Synthesis of 1-(4,5-dimethoxy-2-nitrophenyl)ethanol

This alcohol is another crucial precursor for creating DMNPE-caged compounds.

-

Experimental Protocol:

-

Dissolve 1-(4,5-dimethoxy-2-nitro-phenyl)-ethanone in ethanol (B145695).

-

Add sodium borohydride (B1222165) (NaBH₄) to the solution.

-

After 15 minutes, acidify the reaction mixture with 20% hydrochloric acid to a pH of 6.

-

Filter the resulting precipitate and purify it by crystallization from ethanol to obtain yellow needles of 1-(4,5-dimethoxy-2-nitrophenyl)ethanol.[2]

-

"Caging" of Carboxylic Acids and Phosphates using DMNPE

The DMNPE group can be attached to molecules containing carboxylic acid or phosphate (B84403) functionalities. This is often achieved by converting the DMNPE precursor into a reactive intermediate, such as a diazoethane (B72472) derivative.

-

Experimental Protocol for DMNPE Caging:

-

Generation of 1-(4,5-dimethoxy-2-nitrophenyl)diazoethane:

-

Dissolve 4,5-dimethoxy-2-nitroacetophenone hydrazone in chloroform, dimethylformamide (DMF), or dimethyl sulfoxide (B87167) (DMSO).

-

Add manganese (IV) oxide and stir the mixture for approximately 30 minutes at room temperature.

-

Filter the reaction mixture through a Celite pad to obtain a red solution of the diazoethane.[3]

-

-

Coupling to the Target Molecule:

-

Add the red diazoethane solution dropwise to a solution of the target molecule (e.g., a carboxylic acid or a phosphate-containing compound).

-

The disappearance of the red color and the evolution of nitrogen gas indicate a successful coupling reaction.[3]

-

For nucleotide triphosphates, it is common to use a molar excess of the diazoethane to achieve a reasonable reaction yield.[3]

-

-

Synthesis of a Dinitrophenyl Carbamate

Photocleavable carbamates can be synthesized to cage amines.

-

Experimental Protocol:

-

Under a nitrogen atmosphere, reflux a mixture of 1-(4,5-dimethoxy-2,3-dinitrophenyl)-2-methylpropan-1-ol, n-butyl isocyanate, and a catalytic amount of dibutyltin (B87310) dilaurate in tetrahydrofuran (B95107) for 19 hours.

-

Remove the solvent under reduced pressure.

-

Purify the crude solid by silica (B1680970) gel column chromatography to obtain the desired 1-(4,5-dimethoxy-2,3-dinitrophenyl)-2-methylpropyl N-butylcarbamate.

-

Purification of Caged Compounds

High-Performance Liquid Chromatography (HPLC) is a standard method for the purification of caged compounds. Due to the hydrophobic nature of the DMNPE group, reverse-phase HPLC is particularly effective.[4]

-

General HPLC Purification Protocol:

-

Prepare Mobile Phases:

-

Buffer A: Acetonitrile (B52724) and water with a small amount of trifluoroacetic acid (TFA).

-

Buffer B: A higher concentration of acetonitrile in water with TFA.[5]

-

-

Column Equilibration: Equilibrate the reverse-phase column with the initial mobile phase conditions (e.g., a low percentage of Buffer B).[5]

-

Sample Injection: Dissolve the crude caged compound in a suitable solvent and inject it into the HPLC system.[5]

-

Gradient Elution: Apply a gradient of increasing Buffer B concentration to elute the compounds. The more hydrophobic caged compounds will elute at higher acetonitrile concentrations.[4][5]

-

Fraction Collection and Analysis: Collect the fractions corresponding to the desired product peak and verify the purity and identity using techniques like mass spectrometry.[5]

-

Chemical and Photochemical Properties

The utility of Photo-DNP compounds stems from their specific chemical and photochemical properties, which allow for the controlled release of the caged molecule upon light irradiation.

UV-Vis Absorption Properties

The absorption spectrum of a Photo-DNP compound is crucial as it determines the wavelength of light required for uncaging. Dinitrophenyl compounds typically exhibit strong absorption in the UV-A range (320-400 nm). For instance, 2,4-dinitrophenol (B41442) (DNP) in aqueous solution has a broad absorption band centered around 358-360 nm.[6] The addition of methoxy (B1213986) groups to the phenyl ring, as in the DMNPE group, can cause a red-shift in the absorption maximum, allowing for excitation at longer and less biologically damaging wavelengths (around 355 nm).

Table 1: Spectroscopic Properties of Selected Dinitrophenyl Compounds

| Compound | Solvent/pH | Absorption Maximum (λmax) |

| 2,4-Dinitrophenol | Water (pH ~7) | ~358-360 nm[6] |

| 2,4-Dinitrophenol | Water (pH ~3) | ~261 nm[6] |

| 2,4-Dinitrophenylhydrazine (DNPH) | Solution | ~355-360 nm[7] |

| Dinitrophenyl-hydrazinylidene derivative | Acetonitrile/Water (pH 7) | 450 nm[8] |

| Dinitrophenyl-hydrazinylidene derivative | Acetonitrile/Water (pH 1) | 495 nm[8] |

| Dinitrophenyl-hydrazinylidene derivative | Acetonitrile/Water (pH 12.7) | ~520 nm[8] |

Photorelease Mechanism

The photorelease (uncaging) of molecules protected with ortho-nitrobenzyl-based groups, including many Photo-DNP compounds, proceeds through a well-established mechanism.

Caption: Generalized photorelease mechanism for o-nitrobenzyl-based Photo-DNP compounds.

Upon absorption of a photon, the ortho-nitro group is excited. This excited state then abstracts a hydrogen atom from the benzylic carbon, leading to the formation of an aci-nitro intermediate. This intermediate subsequently undergoes a series of rearrangements, culminating in the cleavage of the bond to the protected molecule and the formation of a nitroso byproduct.

Quantum Yield of Photolysis

The quantum yield (Φ) of photolysis is a critical parameter that quantifies the efficiency of the uncaging process. It is defined as the number of molecules of the caged compound that are photolyzed per photon absorbed. Higher quantum yields are desirable as they require less light exposure to achieve a given concentration of the released molecule, thereby minimizing potential photodamage to biological samples. The quantum yield can be influenced by the specific chemical structure of the caging group, the nature of the released molecule, and the solvent environment.

Table 2: Photochemical Properties of Selected Photolabile Protecting Groups

| Protecting Group | Released Molecule | Wavelength (nm) | Quantum Yield (Φ) | Reference |

| Caged ATP | ATP | - | 0.63 | |

| NPE-HPTS | Pyranine | - | - | [9] |

| DMNB/DMNPE | Various | 340-360 | Generally lower than CNB | |

| CNB | Various | ≤360 | 0.2-0.4 | |

| NP-EGTA | Ca²⁺ | - | 0.23 | |

| Thiocoumarin-based | Ca²⁺ | Visible | 0.39, 0.52, 0.83 | [10] |

Note: Specific quantum yields for many Photo-DNP compounds are not always readily available in a centralized table and often need to be determined experimentally for each specific caged molecule.

Experimental Protocols for Photolysis (Uncaging)

The controlled release of the active molecule from a Photo-DNP compound is achieved through photolysis, which requires a specific experimental setup.

General Photolysis Experimental Setup

A typical flash photolysis setup consists of an excitation light source (the "pump") and a detection source (the "probe").[11]

Caption: A typical workflow for a photolysis (uncaging) experiment.

-

Light Source: An intense light source with output in the near-UV range is required. Common sources include xenon flash lamps and lasers (e.g., frequency-doubled ruby laser at 347 nm or nitrogen laser at 337 nm). For DMNPE-caged compounds, irradiation is typically performed at wavelengths between 340-360 nm.

-

Sample Holder: The solution of the Photo-DNP compound is placed in a cuvette that is transparent to the excitation wavelength.

-

Detection System: The progress of the photoreaction can be monitored in real-time using techniques like UV-Vis absorption spectroscopy or fluorescence spectroscopy to measure the appearance of the released molecule or the disappearance of the caged compound.[11][12]

Protocol for Determining Quantum Yield

The quantum yield of photolysis can be determined experimentally using a method that involves online monitoring of the photoreaction with a UV-Vis spectrometer.[12][13]

-

Experimental Protocol:

-

Prepare a weakly absorbing solution of the Photo-DNP compound (absorbance < 0.1 at the irradiation wavelength).[13]

-

Use a calibrated light source (e.g., an LED) with a known photon flux. The photon flux can be determined using a chemical actinometer like ferrioxalate.[13]

-

Irradiate the solution while continuously monitoring the change in absorbance at a specific wavelength corresponding to the consumption of the reactant or the formation of a product.[12]

-

The initial slope of the time-resolved absorbance profile is used to calculate the quantum yield, taking into account the photon flux and the extinction coefficient of the absorbing species.[13]

-

Applications in Research and Drug Development

Photo-DNP compounds and other photolabile protecting groups are powerful tools for a wide range of applications that require precise control over the release of active molecules.

-

Neuroscience: Uncaging of neurotransmitters like glutamate (B1630785) and GABA allows for the precise stimulation of individual neurons or even specific dendritic spines, enabling detailed studies of synaptic function and plasticity.

-

Cell Biology: The controlled release of second messengers (e.g., Ca²⁺, cAMP) or signaling molecules inside living cells provides a means to investigate cellular signaling pathways with high temporal and spatial resolution.

-

Drug Delivery: Photo-DNP technology can be applied to develop light-activated drugs. The drug is administered in its inactive, caged form and is only activated at the target site by focused light irradiation, potentially reducing systemic side effects.

-

Materials Science: Photolabile groups can be incorporated into polymers and other materials to create photoresponsive systems that change their properties upon light exposure.

Conclusion

Photo-DNP compounds represent a versatile and powerful class of photolabile protecting groups. Their synthesis, while requiring multiple steps, is achievable with standard organic chemistry techniques. Understanding their chemical and photochemical properties, particularly their absorption spectra and quantum yields of photolysis, is essential for their effective application. With the ability to precisely control the release of a wide variety of molecules using light, Photo-DNP compounds will continue to be invaluable tools for researchers, scientists, and drug development professionals in advancing our understanding of complex biological systems and in designing novel therapeutic strategies.

References

- 1. 1-(4,5-DIMETHOXY-2-NITRO-PHENYL)-ETHANONE synthesis - chemicalbook [chemicalbook.com]

- 2. mdpi.com [mdpi.com]

- 3. tools.thermofisher.com [tools.thermofisher.com]

- 4. repository.lsu.edu [repository.lsu.edu]

- 5. protocols.io [protocols.io]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. The efficiency of two-photon photolysis of a "caged" fluorophore, o-1-(2-nitrophenyl)ethylpyranine, in relation to photodamage of synaptic terminals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. vernier.com [vernier.com]

- 12. researchgate.net [researchgate.net]

- 13. A versatile method for the determination of photochemical quantum yields via online UV-Vis spectroscopy - Photochemical & Photobiological Sciences (RSC Publishing) DOI:10.1039/C7PP00401J [pubs.rsc.org]

An In-depth Technical Guide to the Principle of Photocaging with Dinitrophenyl and Related Nitroaromatic Groups

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles, methodologies, and applications of photocaging technology, with a specific focus on the use of dinitrophenyl and related ortho-nitroaromatic compounds as photolabile protecting groups (PPGs). Photocaging is a powerful technique that allows for the spatiotemporal control of biologically active molecules, enabling precise investigation of complex biological processes and offering innovative avenues for targeted drug delivery.

Core Principles of Photocaging

The fundamental concept of photocaging involves rendering a bioactive molecule inert by covalently attaching a photoremovable protecting group, or "cage".[1] This caged compound is biologically inactive and should not interfere with the system under study.[1][2] Upon irradiation with light of a specific wavelength, the photocage undergoes a photochemical reaction, leading to the cleavage of the covalent bond and the rapid release of the active molecule.[2] This process, known as "uncaging," provides a concentration jump of the active substance at a precise time and location, allowing researchers to control and observe cellular functions with high resolution.[1]

The ideal photocage should possess several key characteristics:

-

Biological Inertness: The caged compound must be inactive and non-toxic before photolysis.[1]

-

Chemical Stability: It should be stable under physiological conditions in the absence of light.

-

Efficient Photolysis: The uncaging process should have a high quantum yield (Φ), meaning a high probability of cleavage per absorbed photon.[2][3]

-

Wavelength Specificity: The activation wavelength should ideally be in a range that minimizes cellular damage, with a preference for longer wavelengths (visible or near-IR) for deeper tissue penetration.[4][5]

-

Rapid Release Kinetics: The release of the active molecule following the light pulse must be faster than the biological process being investigated.[1]

-

Benign Byproducts: The photocage fragment remaining after photolysis should be non-toxic and non-interfering.

The Chemistry of ortho-Nitrobenzyl Photocages

Many of the most widely used photocages, including those with dinitrophenyl functionalities, are based on the ortho-nitrobenzyl (ONB) scaffold. The presence of a nitro group ortho to a benzylic carbon creates the photolabile linkage.

Mechanism of Photocleavage: The photodeprotection mechanism of ONB-caged compounds is initiated by the absorption of a photon, typically in the UV or near-UV range, which promotes the molecule to an excited state.[6] This is followed by a rapid intramolecular hydrogen abstraction from the benzylic carbon by the excited nitro group, forming a transient aci-nitro intermediate.[6] This intermediate then undergoes an irreversible rearrangement to release the caged molecule (e.g., an alcohol, carboxylic acid, or phosphate) and a 2-nitrosobenzaldehyde or related byproduct.[1]

Derivatives of the ONB group, such as dinitroindolinyl cages, have been developed to improve photochemical efficiency.[7][8][9] These second-generation cages are among the most efficient probes for two-photon photolysis, which utilizes near-infrared light for deeper tissue penetration and lower phototoxicity.[6][7]

Quantitative Photochemical Properties

The efficiency and applicability of a photocage are defined by its photochemical properties. Key parameters include the absorption maximum (λmax), which dictates the optimal uncaging wavelength, and the photolysis quantum yield (Φ), which measures the efficiency of the photorelease.

| Compound/Class | λmax (nm) | Quantum Yield (Φ) | Notes |

| 2,4-Dinitrophenol (undissociated) | ~360[10] | (8.1 ± 0.4) × 10⁻⁵ | Polychromatic quantum yield for photolysis of DNP itself.[11] |

| 2,4-Dinitrophenol (phenolate form) | ~410[10] | (3.4 ± 0.2) × 10⁻⁵ | Photolysis quantum yield is lower for the phenolate (B1203915) form.[11] |

| Dinitroindolinyl (DNI) Cages | ~350-450 | High (e.g., MNI-Glu ~0.085) | Efficient for two-photon uncaging at ~720 nm.[7] |

| Coumarin Cages | >405 (DEACM) | Varies | Can be tuned for longer wavelength activation.[5] |

Note: Data is compiled from various sources and specific values can vary based on solvent, pH, and the nature of the caged molecule.

Experimental Protocols

Successful application of photocaging technology requires robust chemical synthesis and well-defined experimental procedures for uncaging.

This protocol outlines the key stages for synthesizing 4-carboxymethoxy-5,7-dinitroindolinyl (CDNI)-caged glutamate (B1630785), a highly efficient probe for two-photon photolysis.[7] The synthesis involves 10 steps, with the first five being common for various caged compounds.[7]

Workflow for Synthesis of CDNI-Caged Compounds:

Key Methodological Points:

-

Multi-step Synthesis: The process is typically a multi-step organic synthesis performed on a 1-30 mmol scale.[7]

-

Shared Intermediate: The first five synthetic steps create the core dinitroindolinyl caging chromophore.[7]

-

Amino Acid Attachment: The final five steps differ depending on whether glutamate or another molecule like GABA is being attached.[7]

-

Purification: High-performance liquid chromatography (HPLC) is used for the final purification, which is crucial for removing toxic impurities and is more accessible than column chromatography for non-specialists.[7][9] The entire synthesis can yield hundreds of milligrams of pure product in approximately 3 weeks.[7]

This protocol describes the application of CDNI-caged glutamate to study neuronal activity in a living mouse.[7]

-

Animal Preparation: Anesthetize a mouse and perform a craniotomy to expose the target brain region (e.g., somatosensory cortex).[7]

-

Dye Loading: Apply a calcium indicator dye (e.g., fluo-4/AM) to the exposed brain tissue to visualize neuronal activity.[7]

-

Mounting: Mount the anesthetized animal on a two-photon microscope.[7]

-

Application of Caged Compound: The caged compound (CDNI-Glu) is introduced into the extracellular space.

-

Two-Photon Photolysis: A focused Ti:sapphire laser, tuned to ~720 nm, is used to deliver a short pulse of light (<10 mW for 50 µs) to a precise three-dimensional location.[7]

-

Data Acquisition: The resulting neuronal activation is recorded by imaging the fluorescence changes of the calcium dye.

This procedure is used to determine the quantum yield of a photocleavable compound.

-

Sample Preparation: Prepare a solution of the caged compound in a suitable buffer (e.g., 0.050 M phosphate (B84403) buffer) at a known concentration.[11]

-

Spectroscopy: Record the initial UV-Vis absorption spectrum of the solution.[12]

-

Irradiation: Irradiate the sample with a light source of known spectral flux (e.g., a UV lamp).[11][12]

-

Monitoring: Periodically record the absorption spectrum during irradiation over several hours. The decrease in absorbance at a characteristic wavelength indicates the degradation of the caged compound.[12]

-

Rate Constant Calculation: Determine the first-order rate constant (k) of the photolysis reaction by fitting the decay of the absorbance to an exponential function.[12]

-

Quantum Yield Calculation: Calculate the average quantum yield (Φ) using the measured rate constant, the absorption cross-section of the molecule (σ(λ)), and the spectral flux of the light source (F(λ)).[12]

Applications in Research and Drug Development

The ability to control biological activity with light has profound implications across various scientific disciplines.

-

Neuroscience: Uncaging of neurotransmitters like glutamate and GABA allows for the mapping of neural circuits with synaptic resolution and the study of synaptic plasticity.[1][7]

-

Cell Biology: The release of second messengers (e.g., Ca²⁺, IP₃, cAMP) from their caged precursors enables the precise dissection of intracellular signaling pathways.[1]

-

Drug Delivery: Photocages can be incorporated into drug delivery systems, such as polymeric micelles or liposomes, to trigger the release of a therapeutic agent at a specific target site (e.g., a tumor), minimizing systemic side effects.[13]

-

Genetic Control: Caging functional groups on DNA or mRNA can prevent hybridization or translation.[6][14] Light-induced uncaging restores their function, providing a powerful tool for controlling gene expression in space and time.[1][14]

References

- 1. Caged compounds: photorelease technology for control of cellular chemistry and physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Using photocaging for fast time-resolved structural biology studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. Optochemical Control of Deoxyoligonucleotide Function Via a Nucleobase-Caging Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A practical guide to the synthesis of dinitroindolinyl-caged neurotransmitters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A practical guide to the synthesis of dinitroindolinyl-caged neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A practical guide to the synthesis of dinitroindolinyl-caged neurotransmitters | Springer Nature Experiments [experiments.springernature.com]

- 10. researchgate.net [researchgate.net]

- 11. iris.unito.it [iris.unito.it]

- 12. chem.uci.edu [chem.uci.edu]

- 13. mdpi.com [mdpi.com]

- 14. pubs.acs.org [pubs.acs.org]

A Technical Guide to Light-Activated Biological Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction to Light-Activated Biological Compounds

Light-activated biological compounds are molecules that can be controlled by light to elicit a specific biological response. This unique characteristic offers unprecedented spatiotemporal control over biological processes, making them invaluable tools in research, drug development, and medicine.[1][2][3] By using light as an external trigger, the activity of these compounds can be precisely initiated and confined to a specific area, minimizing off-target effects and enabling the study of complex biological systems with high precision.[1][2][3] This guide provides an in-depth overview of the core principles, quantitative data, and experimental protocols for three major classes of light-activated biological compounds: photosensitizers for photodynamic therapy, photocaged compounds, and optogenetic actuators.

Photodynamic Therapy (PDT)

Photodynamic therapy is a clinically approved cancer treatment that utilizes the interaction of a photosensitizer (PS), light, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS), primarily singlet oxygen, which induce tumor cell death through necrosis and apoptosis.[4][5][6][7][8] The process is initiated by the administration of a PS, which preferentially accumulates in tumor tissue.[5][6][7] Subsequent irradiation of the tumor with light of a specific wavelength activates the PS, leading to the production of ROS and subsequent tumor destruction.[4][5][6][7][8]

Quantitative Data for Common Photosensitizers

The efficacy of a photosensitizer is determined by its photophysical properties, including its absorption wavelength, extinction coefficient, and the quantum yield of singlet oxygen generation.

| Photosensitizer | Activation Wavelength (λmax, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Singlet Oxygen Quantum Yield (ΦΔ) |

| Photofrin® | 630 | 3,000 | 0.89 |

| Verteporfin | 690 | 33,000 | 0.77 |

| Methylene Blue | 664 | 81,000 | 0.52 |

| Rose Bengal | 548 | 95,000 | 0.76 |

| Protoporphyrin IX | 635 | 5,000 | 0.53 |

Signaling Pathways in Photodynamic Therapy

PDT-induced oxidative stress triggers a complex network of signaling pathways that ultimately determine the fate of the cancer cell. Key pathways involved include those leading to apoptosis, necrosis, and autophagy. The subcellular localization of the photosensitizer is a critical determinant of the initial cellular response.[5][9]

Experimental Protocol: In Vitro 3T3 NRU Phototoxicity Assay

This protocol is based on the OECD Test Guideline 432 and is used to identify the phototoxic potential of a substance.[10][11][12]

1. Cell Culture and Seeding:

-

Culture Balb/c 3T3 fibroblasts in DMEM supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics.

-

Seed 1x10⁴ cells per well in two 96-well plates and incubate for 24 hours to allow for cell attachment.[10][11]

2. Treatment:

-

Prepare a series of concentrations of the test substance and a positive control (e.g., chlorpromazine).[11]

-

Remove the culture medium and add 100 µL of the test substance dilutions to the respective wells of both plates. One plate will be irradiated (+UVA) and the other will be kept in the dark (-UVA).

3. Irradiation:

-

Irradiate the "+UVA" plate with a non-cytotoxic dose of UVA light (e.g., 5 J/cm²).[12] The "-UVA" plate should be kept in a dark chamber at room temperature for the same duration.

4. Incubation and Neutral Red Uptake:

-

After irradiation, wash the cells and add fresh culture medium. Incubate for 24 hours.

-

Wash the cells with PBS and add 100 µL of Neutral Red solution (50 µg/mL in medium). Incubate for 3 hours.[13]

-

Remove the Neutral Red solution, wash the cells, and add 150 µL of destaining solution (e.g., 50% ethanol, 1% acetic acid in water).

-

Measure the absorbance at 540 nm using a microplate reader.

5. Data Analysis:

-

Calculate the cell viability for each concentration relative to the untreated control.

-

Determine the IC50 values for both the irradiated and non-irradiated conditions.

-

Calculate the Photo-Irritation-Factor (PIF) by dividing the IC50 (-UVA) by the IC50 (+UVA). A PIF > 5 is indicative of phototoxic potential.

Photocaged Compounds

Photocaged compounds are biologically active molecules that are rendered inactive by a photolabile protecting group (the "cage").[9][14] Upon irradiation with light of a specific wavelength, the cage is cleaved, releasing the active molecule with high spatiotemporal precision.[9][14] This technology allows for the rapid and localized release of a wide range of bioactive molecules, including neurotransmitters, signaling molecules, and drugs.[2][15]

Quantitative Data for Common Photocages

The choice of a photocage depends on its photophysical properties, including its absorption wavelength, quantum yield of uncaging, and photolysis rate.

| Photocage | Uncaging Wavelength (nm) | Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φu) |

| o-Nitrobenzyl | ~350 | ~5,000 | 0.1 - 0.5 |

| Coumarin-4-ylmethyl | ~365 | ~15,000 | 0.01 - 0.1 |

| p-Hydroxyphenacyl | ~300 | ~10,000 | 0.2 - 0.4 |

| DEACM | 400 | >30,000 | ~0.03 |

| Thio-DEACM | 490 | >40,000 | ~0.1 |

Data compiled from multiple sources, including[16][17][18].

Experimental Workflow for a Photocaging Experiment

The general workflow for utilizing photocaged compounds in a biological experiment involves several key steps, from the synthesis or acquisition of the caged compound to the analysis of the biological response.

Experimental Protocol: Two-Photon Glutamate (B1630785) Uncaging in Brain Slices

This protocol describes the localized release of glutamate to stimulate individual dendritic spines using two-photon microscopy.[19][20][21][22][23]

1. Slice Preparation:

-

Prepare acute brain slices (300-400 µm thick) from the brain region of interest using a vibratome in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

-

Allow slices to recover for at least 1 hour at room temperature.

2. Electrophysiology and Imaging:

-

Transfer a slice to the recording chamber of a two-photon microscope and continuously perfuse with oxygenated aCSF.

-

Obtain a whole-cell patch-clamp recording from a target neuron.

-

Fill the neuron with a fluorescent dye (e.g., Alexa Fluor 594) to visualize its morphology.

3. Uncaging:

-

Add a caged glutamate compound (e.g., MNI-caged glutamate, 2-5 mM) to the perfusing aCSF.[20][21]

-

Use a Ti:Sapphire laser tuned to ~720 nm for two-photon uncaging.[19][20][21]

-

Position the uncaging laser spot at a precise location on a dendritic spine.

-

Deliver a short laser pulse (e.g., 1-5 ms) to uncage glutamate and evoke a postsynaptic potential.

4. Data Acquisition and Analysis:

-

Record the electrophysiological response (e.g., excitatory postsynaptic potential or current) using the patch-clamp amplifier.

-

Simultaneously image the structural changes in the dendritic spine using the imaging laser.

-

Analyze the amplitude and kinetics of the synaptic response and correlate it with any observed morphological changes.

Optogenetics

Optogenetics is a revolutionary technique that uses genetic engineering to express light-sensitive proteins (opsins) in specific populations of cells, allowing for their precise control with light.[24][25] This technology has transformed neuroscience by enabling researchers to activate or inhibit the activity of specific neurons with millisecond precision, providing unprecedented insights into the function of neural circuits.[24][25]

Quantitative Data for Common Optogenetic Actuators

Optogenetic actuators are light-sensitive ion channels or pumps that can be used to control neuronal activity. Their key properties include their peak activation wavelength, ion selectivity, and kinetics.

| Opsin | Type | Peak Activation (nm) | Ion(s) Conducted | Effect on Neuron |

| Channelrhodopsin-2 (ChR2) | Cation Channel | ~470 | Na⁺, K⁺, Ca²⁺, H⁺ | Depolarization (Activation) |

| Halorhodopsin (NpHR) | Chloride Pump | ~590 | Cl⁻ | Hyperpolarization (Inhibition) |

| Archaerhodopsin (Arch) | Proton Pump | ~560 | H⁺ | Hyperpolarization (Inhibition) |

| Chrimson | Cation Channel | ~590 | Na⁺, K⁺, Ca²⁺, H⁺ | Depolarization (Activation) |

| Jaws | Chloride Pump | ~630 | Cl⁻ | Hyperpolarization (Inhibition) |

GPCR Signaling in Optogenetics

In addition to directly controlling ion flow, optogenetics can be used to manipulate intracellular signaling pathways by using light-activated G-protein coupled receptors (GPCRs), known as opto-GPCRs.[1][4][25][26][27] These tools allow for the light-inducible activation of specific G-protein signaling cascades (e.g., Gs, Gi/o, Gq), providing a powerful way to study the role of these pathways in cellular function.[1][4][25][26][27]

Experimental Protocol: In Vivo Optogenetic Stimulation of Neurons

This protocol outlines the general steps for expressing an opsin in a specific neuronal population in a rodent and stimulating those neurons in a freely behaving animal.[2][24][28][29]

1. Viral Vector Preparation and Injection:

-

Prepare a viral vector (e.g., AAV) containing the gene for the desired opsin under the control of a cell-type-specific promoter.

-

Perform stereotactic surgery to inject the viral vector into the target brain region of the animal.

-

Allow several weeks for opsin expression.

2. Optical Fiber Implantation:

-

In the same surgery or a subsequent one, implant an optical fiber cannula above the injection site.[29]

-

Secure the cannula to the skull with dental cement.

3. Behavioral Testing and Light Delivery:

-

After recovery, connect the implanted cannula to a laser or LED light source via a fiber optic patch cord.[28][29]

-

Deliver light pulses of the appropriate wavelength and intensity to activate or inhibit the opsin-expressing neurons. The light parameters (power, pulse duration, frequency) should be optimized for the specific opsin and experimental goals.[28]

-

Simultaneously record the animal's behavior using video tracking and analysis software.

4. Histological Verification:

-

After the experiment, perfuse the animal and collect the brain tissue.

-

Perform immunohistochemistry to verify the correct expression of the opsin in the target cell population and the accurate placement of the optical fiber.[28]

Experimental Protocols for Assessing Biological Effects

Protocol for Assessing Apoptosis and Necrosis

1. Cell Treatment:

-

Treat cells with the light-activated compound and expose them to the appropriate light stimulus. Include positive and negative controls.

2. Staining:

-

Stain the cells with a combination of Annexin V (to detect early apoptosis) and a viability dye such as Propidium Iodide (PI) or DAPI (to detect late apoptosis and necrosis).

3. Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Quantify the percentage of cells in each quadrant:

-

Annexin V- / PI- : Live cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic/necrotic cells

-

Annexin V- / PI+ : Necrotic cells

-

Luciferase Reporter Assay for Signaling Pathway Analysis

This assay is used to measure the activation of a specific signaling pathway by quantifying the expression of a reporter gene (luciferase) under the control of a promoter containing response elements for that pathway.[3][30][31][32][33]

1. Cell Transfection:

-

Co-transfect cells with a reporter plasmid (containing the luciferase gene downstream of a specific response element) and an expression plasmid for the light-activated protein of interest. A control plasmid expressing a different luciferase (e.g., Renilla) is often included for normalization.[30][31]

2. Cell Treatment and Light Stimulation:

-

After transfection, treat the cells and apply the light stimulus.

3. Cell Lysis and Luciferase Assay:

-

Lyse the cells and add the appropriate luciferase substrate.[30]

-

Measure the luminescence using a luminometer. If a dual-luciferase assay is performed, measure the activity of both luciferases sequentially.[30]

4. Data Analysis:

-

Normalize the experimental luciferase activity to the control luciferase activity.

-

Calculate the fold change in reporter gene expression relative to the unstimulated control.[31]

Electrophysiological Recording of Light-Evoked Currents

This protocol is used to measure the direct effect of optogenetic actuators on neuronal membrane potential and ion currents.[34][35][36][37]

1. Slice Preparation and Patch-Clamp:

-

Prepare brain slices from an animal expressing the optogenetic tool.

-

Obtain a whole-cell patch-clamp recording from an opsin-expressing neuron.

2. Light Stimulation:

-

Deliver brief pulses of light of the appropriate wavelength through the microscope objective.

3. Data Acquisition:

-

Record the changes in membrane potential (in current-clamp mode) or the light-evoked currents (in voltage-clamp mode).

4. Data Analysis:

-

Measure the amplitude, kinetics, and reversal potential of the light-evoked currents to characterize the properties of the optogenetic actuator.

References

- 1. biorxiv.org [biorxiv.org]

- 2. A Step-by-Step Protocol for Optogenetic Kindling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Optogenetic approaches for dissecting neuromodulation and GPCR signaling in neural circuits - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Signaling pathways in cell death and survival after photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Signalling pathway activation by photodynamic therapy: NF-κB at the crossroad between oncology and immunology - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 7. jsr.org [jsr.org]

- 8. Tumor cell survival pathways activated by photodynamic therapy: a molecular basis for pharmacological inhibition strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cell Death Pathways in Photodynamic Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 11. enfo.hu [enfo.hu]

- 12. iivs.org [iivs.org]

- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 14. Photolysis of caged compounds: studying Ca(2+) signaling and activation of Ca(2+)-dependent ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Mitochondria-Targeted COUPY Photocages: Synthesis and Visible-Light Photoactivation in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. Using photocaging for fast time-resolved structural biology studies - PMC [pmc.ncbi.nlm.nih.gov]

- 19. In vivo two-photon uncaging of glutamate revealing the structure–function relationships of dendritic spines in the neocortex of adult mice - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Two-photon glutamate uncaging [bio-protocol.org]

- 21. zitolab.faculty.ucdavis.edu [zitolab.faculty.ucdavis.edu]

- 22. frontiersin.org [frontiersin.org]

- 23. Frontiers | Two-Photon Uncaging of Glutamate [frontiersin.org]

- 24. Frontiers | A Step-by-Step Protocol for Optogenetic Kindling [frontiersin.org]

- 25. Optogenetic Techniques for Probing G Protein-Coupled Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Optogenetic manipulation of Gq- and Gi/o-coupled receptor signaling in neurons and heart muscle cells | eLife [elifesciences.org]

- 27. storage.imrpress.com [storage.imrpress.com]

- 28. In vivo Optogenetic Stimulation of the Rodent Central Nervous System [jove.com]

- 29. mightexbio.com [mightexbio.com]

- 30. assaygenie.com [assaygenie.com]

- 31. benchchem.com [benchchem.com]

- 32. Luciferase Reporter Assay for Deciphering GPCR Pathways [worldwide.promega.com]

- 33. sigmaaldrich.com [sigmaaldrich.com]

- 34. Optogenetic Stimulation and Electrophysiological Recording of Synaptic Events in Rat Brain Slices [jove.com]

- 35. protocols.io [protocols.io]

- 36. Optogenetic Interrogation of Electrophysiological Dendritic Properties and Their Effect on Pacemaking Neurons from Acute Rodent Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]

- 37. Combining electrophysiology and optogenetics for functional screening of pyramidal neurons in the mouse prefrontal cortex - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Photo-DNP Applications in Cellular Biology

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the applications of 2,4-Dinitrophenol (DNP) in cellular biology, with a special focus on photochemically-controlled methodologies. DNP is a well-documented molecule known for its ability to uncouple mitochondrial oxidative phosphorylation. The advent of photopharmacology, particularly through the use of "caged" compounds, offers the potential for precise spatiotemporal control over DNP's potent biological effects. This document details the core mechanism of DNP, its impact on cellular signaling, and the experimental frameworks for leveraging its activity in research, including related photo-inducible technologies that are revolutionizing the study of cellular dynamics.

Core Mechanism of 2,4-Dinitrophenol (DNP)

2,4-Dinitrophenol is a protonophore, a lipid-soluble molecule that can transport protons across biological membranes.[1][2] In the context of cellular biology, its primary site of action is the inner mitochondrial membrane. DNP disrupts the proton gradient established by the electron transport chain, which is essential for the synthesis of ATP by ATP synthase.[2] By providing an alternative route for protons to re-enter the mitochondrial matrix, DNP uncouples electron transport from ATP synthesis.[1][3] The energy from the proton gradient is consequently dissipated as heat instead of being used for ATP production.[1][2] This uncoupling effect leads to an increased metabolic rate as the cell attempts to compensate for the reduced efficiency of ATP generation.[2]

DNP-Modulated Signaling Pathways

The metabolic stress induced by DNP triggers significant reprogramming of major cellular signaling networks. Studies in cerebral cortical neurons have shown that DNP treatment can suppress the mTOR and insulin-PI3K-MAPK pathways while upregulating the CREB (cAMP response element-binding protein) signaling pathway.[4][5][6] This suggests that mild mitochondrial uncoupling initiates an integrated adaptive response in brain cells, enhancing neuronal resilience.[4]

Suppression of mTOR and PI3K-MAPK Pathways

Treatment with DNP leads to the suppression of key signaling cascades involved in cell growth, proliferation, and survival.[4][6] This includes the downregulation of the mTOR and insulin-PI3K-MAPK pathways. A negative regulator of mTOR, tuberous sclerosis complex 2, is concurrently upregulated.[4] This response is characteristic of a cellular state shifting away from anabolic processes towards stress resistance and conservation.

Upregulation of the CREB Pathway

Conversely, DNP treatment has been shown to upregulate the calcium-calmodulin-CREB signaling pathway.[4] CREB signaling is critical for synaptic plasticity, learning, and memory, and it mediates adaptive responses to metabolic and oxidative stress.[5] The elevation of phosphorylated CREB (pCREB) protein levels following DNP treatment suggests an activation of pathways involved in enhancing neuronal stress resistance.[4]

Quantitative Data on DNP Cellular Effects

The following tables summarize quantitative findings from studies investigating the effects of DNP on various cellular parameters.

Table 1: Effects of DNP on Cellular Bioenergetics and Metabolism

| Parameter | Cell Type | DNP Concentration | Observed Effect | Reference |

|---|---|---|---|---|

| Mitochondrial Membrane Potential | Cerebral Cortical Neurons | 10 - 40 µM | Reduction in TMRE fluorescence, indicating depolarization. | [4] |

| Basal Oxygen Consumption Rate (OCR) | BMG-1 Glioma Cells | Chronic Treatment | ~2-fold increase in OPM-BMG cells vs. parental cells. | [7] |

| Maximum Oxygen Consumption Rate (OCR) | BMG-1 Glioma Cells | Chronic Treatment | ~1.6-fold increase in OPM-BMG cells vs. parental cells. | [7] |

| Cell Invasion | BMG-1 Glioma Cells | Chronic Treatment | ~2.3-fold higher invasiveness in OPM-BMG cells. | [7] |

| Protein Degradation (Synaptotagmin) | C. elegans | N/A (Photosensitive Degron) | Reduction in locomotion within 15 mins of illumination. |[8] |

Table 2: DNP Dosage and Systemic Effects in Animal Models

| Animal Model | DNP Dosage | Duration | Primary Outcome | Reference |

|---|---|---|---|---|

| Mice | 5 mg/kg daily | 14 days | Used for passive avoidance test to study signaling. | [4] |

| Mice | 5-10 mg/kg | 1 hour | Increased oxygen consumption in the retina. | [9] |

| Mice | > 25 mg/kg | N/A | Reported to cause body temperature increases. |[9] |

Photo-Control of DNP: The "Caged" DNP Concept

To overcome the limitations of systemic drug administration, "caged" compounds are designed to be biologically inert until activated by light.[10][11] This technology involves covalently attaching a photoremovable protecting group to a key functional site of a bioactive molecule.[12] Upon irradiation with a specific wavelength of light, the "cage" is cleaved, releasing the active molecule with high spatiotemporal precision.[11] While specific "caged-DNP" compounds are not yet widely documented in the literature, the principles of caging technology are well-established and can be conceptually applied. A hypothetical workflow would involve synthesizing a photo-labile derivative of DNP, introducing it to a cellular or tissue system, and then using focused light to release active DNP only in the desired location and at a precise time.

References

- 1. 2,4-Dinitrophenol - Wikipedia [en.wikipedia.org]

- 2. scbt.com [scbt.com]

- 3. quora.com [quora.com]

- 4. The Mitochondrial Uncoupler DNP Triggers Brain Cell mTOR Signaling Network Reprogramming and CREB Pathway Upregulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Mitochondrial uncoupler DNP induces coexistence of dual-state hyper-energy metabolism leading to tumor growth advantage in human glioma xenografts [frontiersin.org]

- 8. A photosensitive degron enables acute light-induced protein degradation in the nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Novel imaging biomarkers for mapping the impact of mild mitochondrial uncoupling in the outer retina in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. [Design and Synthesis of Gene-directed Caged Compounds toward Photopharmacology] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Caged compounds: photorelease technology for control of cellular chemistry and physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Illuminating the Chemistry of Life: Design, Synthesis, and Applications of “Caged” and Related Photoresponsive Compounds - PMC [pmc.ncbi.nlm.nih.gov]

understanding uncaging efficiency of DNP compounds

An In-Depth Technical Guide to the Uncaging Efficiency of DNP-Caged Compounds

Introduction

In the fields of cell biology, neuroscience, and drug development, the ability to precisely control the concentration of bioactive molecules in time and space is paramount. "Caged compounds" are powerful tools that offer this control.[1][2] These are biologically inert molecules that have been chemically modified with a photolabile protecting group (PPG), often referred to as a "cage."[1][2] Upon irradiation with light of a specific wavelength, the cage is cleaved, rapidly releasing the active molecule and allowing researchers to initiate biological processes with high precision.[1][3]

This guide focuses on compounds caged with 2,4-dinitrophenyl (DNP) and related nitroaromatic groups, which are foundational in photoremovable technology. We will provide a comprehensive overview of the principles governing their uncaging efficiency, quantitative data on their performance, detailed experimental protocols for their characterization, and their application in studying cellular signaling pathways.

Fundamentals of Photochemical Uncaging

The efficacy of a caged compound is determined by its uncaging efficiency—a measure of how well it absorbs light and how effectively that absorbed energy is converted into the desired photorelease event. This is governed by several key photophysical parameters.

Mechanism of Nitrobenzyl Photolysis Most DNP-related caging groups belong to the o-nitrobenzyl family. The general mechanism involves the absorption of a photon, which excites the nitro group. This leads to an intramolecular rearrangement, forming an aci-nitro intermediate, which then rapidly decays to release the caged molecule, a proton, and a nitroso byproduct.

Key Efficiency Parameters:

-

Molar Extinction Coefficient (ε): This value quantifies how strongly a compound absorbs light at a specific wavelength. A high extinction coefficient is desirable as it means less light is required to excite the molecule.[4]

-

Quantum Yield (Φu): Defined as the ratio of the number of molecules uncaged to the number of photons absorbed, the quantum yield represents the probability that an absorbed photon will result in a successful uncaging event.[5] A value of 1.0 (or 100%) indicates perfect efficiency.[5]

-

Two-Photon Absorption Cross-Section (δu or σ2): For two-photon (2P) uncaging, which uses near-infrared light to achieve deeper tissue penetration and higher spatial resolution, the efficiency of simultaneous absorption of two photons is described by the 2P cross-section, measured in Göppert-Mayer (GM) units.[6][7]

The overall efficiency of a caged compound for one-photon uncaging is often expressed as the product ε × Φ , while for two-photon uncaging, it is δu × Φ .[6] A higher value for these products indicates a more efficient compound, requiring lower light intensity and shorter exposure times, which helps to minimize potential phototoxicity.

Quantitative Analysis of Uncaging Efficiency

The selection of an appropriate caged compound for an experiment depends critically on its quantitative photophysical properties. While data specifically for DNP-caged compounds is sparse in the literature, the broader class of dinitro-aromatic cages, particularly dinitroindolinyl derivatives, offers a useful comparison and includes some of the most efficient cages developed to date.

| Caged Molecule | Caging Group | λmax (nm) | Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φu) | Two-Photon Cross-Section (δu) (GM) | Solvent/Conditions |

| DMNPE-ATP | DMNPE | ~355 | 4,300 | 0.07 | Not Reported | Aqueous Buffer |

| NPE-ATP | NPE | ~260 | 17,500 | 0.63 | Not Reported | Aqueous Buffer |

| MNI-Glutamate | MNI | ~350 | Not Reported | < 0.1 | ~0.06 @ 720 nm | Aqueous Buffer |

| CDNI-Glutamate | CDNI | ~350 | Not Reported | 0.5 | Not Reported | Aqueous Buffer |

| CDNI-GABA | CDNI | Not Reported | Not Reported | 0.6 | Not Reported | Aqueous Buffer |

Note: DMNPE (1-(4,5-dimethoxy-2-nitrophenyl)ethyl)[8]; NPE (1-(2-nitrophenyl)ethyl)[8]; MNI (4-methoxy-7-nitroindolinyl)[6][9]; CDNI (4-carboxymethoxy-5,7-dinitroindolinyl)[9][10][11]. Data for this table was compiled from sources[4][8][9][10][11][12].

Experimental Protocols for Measuring Uncaging Efficiency

Determining the quantum yield is a critical step in characterizing a new caged compound. The following protocols outline the general methodologies.

General Experimental Workflow

The process involves irradiating a sample of the caged compound with a light source of known intensity and wavelength while monitoring the photoreaction, typically through changes in UV-Vis absorbance or fluorescence.

Protocol: Determining Quantum Yield via Chemical Actinometry

Chemical actinometry is a standard method for measuring photon flux by using a chemical reaction with a well-characterized quantum yield.[13][14] The ferrioxalate (B100866) actinometer is commonly used.

Methodology:

-

Prepare Actinometer Solution: Prepare a solution of potassium ferrioxalate.

-

Irradiate Actinometer: Irradiate the actinometer solution in the same experimental setup (cuvette, light path) as the sample to be tested for a set period. The absorbed photons convert Fe³⁺ to Fe²⁺.

-

Develop and Measure: Add a phenanthroline solution, which forms a colored complex with the Fe²⁺ ions. Measure the absorbance of this complex spectrophotometrically to determine the concentration of Fe²⁺ formed.

-

Calculate Photon Flux: Using the known quantum yield of the ferrioxalate actinometer at the irradiation wavelength, calculate the total photon flux (photons per second) of the light source.[15]

-

Irradiate Caged Compound: Irradiate a solution of the DNP-caged compound of known concentration and absorbance under identical conditions.

-

Measure Uncaging: Monitor the change in the caged compound's concentration over time using UV-Vis spectroscopy or HPLC.[16][17]

-

Calculate Quantum Yield: The quantum yield (Φu) is calculated using the formula: Φu = (moles of compound uncaged) / (moles of photons absorbed)

An alternative modern approach uses online UV-Vis spectroscopy to monitor the reaction in real-time, simplifying the process by deriving the quantum yield from the initial slope of the time-resolved absorbance profile.[16][17]

Applications in Cellular Signaling

DNP-caged compounds and their analogs are invaluable for dissecting complex signaling cascades by allowing the controlled release of key signaling molecules like neurotransmitters and second messengers.[1][18]

Glutamatergic Synaptic Transmission

Caged glutamate (B1630785) is widely used to mimic the release of this primary excitatory neurotransmitter at specific synapses, enabling the study of receptor properties, synaptic plasticity, and neural circuit mapping.[3][19][20] Two-photon uncaging of MNI-glutamate or the more efficient CDNI-glutamate allows for stimulation with single-spine resolution.[6][9][10]

Intracellular Calcium Signaling

Calcium (Ca²⁺) is a ubiquitous second messenger controlling a vast array of cellular processes.[18] Caged Ca²⁺ (using photolabile chelators like NP-EGTA or DM-nitrophen) or caged Ca²⁺-mobilizing messengers like inositol (B14025) trisphosphate (IP₃) allows researchers to generate precise, localized increases in intracellular Ca²⁺, triggering downstream events.[1][21]

Factors Influencing Uncaging Efficiency in Practice

Achieving successful uncaging in a biological experiment requires careful consideration of several interrelated factors beyond the intrinsic properties of the caged compound.

-

Wavelength and Light Source: The light source must emit at a wavelength that is efficiently absorbed by the caging group. For two-photon experiments, high-power, femtosecond-pulsed lasers are required.[6]

-

Biological Inertness: A crucial requirement is that the caged compound itself must not act as an agonist or antagonist for any receptors in the system before photolysis.[1][6] For example, MNI-glutamate is a known antagonist of GABAA receptors, which can complicate experiments.[6]

-

Stability and Solubility: The compound must be stable against hydrolysis at physiological pH and sufficiently soluble in aqueous buffers without the need for organic co-solvents.[4][6]

-

Phototoxicity: High-intensity light, particularly in the UV range, can cause cellular damage. The goal is to use the most efficient caged compound possible to minimize the required light dose and duration.[6] Two-photon excitation with near-infrared light significantly reduces scattering and phototoxicity.[22]

Conclusion

DNP-caged compounds and the broader family of nitroaromatic phototriggers are indispensable tools for the precise optical control of biological systems. Their utility is fundamentally governed by their uncaging efficiency, a product of their ability to absorb light and the probability that this absorption leads to photorelease. While early cages like NPE- and DMNPE-caged ATP paved the way, newer-generation cages like CDNI have dramatically improved quantum yields, enabling more efficient and less phototoxic experiments. A thorough understanding of the quantitative parameters, experimental protocols for characterization, and practical considerations for application is essential for researchers aiming to leverage this powerful technology to unravel the complex dynamics of cellular life.

References

- 1. Caged compounds: photorelease technology for control of cellular chemistry and physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Photostimulation using caged glutamate reveals functional circuitry in living brain slices - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Useful caged compounds for cell physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quantum yield - Wikipedia [en.wikipedia.org]

- 6. zitolab.faculty.ucdavis.edu [zitolab.faculty.ucdavis.edu]

- 7. researchgate.net [researchgate.net]

- 8. Photoactivatable Reagents, Including Photoreactive Crosslinkers and Caged Probes—Section 5.3 | Thermo Fisher Scientific - US [thermofisher.com]

- 9. 4-Carboxymethoxy-5,7-Dinitroindolinyl-Glu: An Improved Caged Glutamate for Expeditious Ultraviolet and Two-Photon Photolysis in Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Improved Synthesis of Caged Glutamate and Caging Each Functional Group - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Two-Photon Uncaging of Glutamate [frontiersin.org]

- 12. nathan.instras.com [nathan.instras.com]

- 13. technoprocur.cz [technoprocur.cz]

- 14. kgroup.du.edu [kgroup.du.edu]

- 15. researchgate.net [researchgate.net]

- 16. A versatile method for the determination of photochemical quantum yields via online UV-Vis spectroscopy - Photochemical & Photobiological Sciences (RSC Publishing) DOI:10.1039/C7PP00401J [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. Photolysis of caged compounds: studying Ca(2+) signaling and activation of Ca(2+)-dependent ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Photolysis of a Caged, Fast-Equilibrating Glutamate Receptor Antagonist, MNI-Caged γ-D-Glutamyl-Glycine, to Investigate Transmitter Dynamics and Receptor Properties at Glutamatergic Synapses - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Mapping Auditory Synaptic Circuits with Photostimulation of Caged Glutamate - PMC [pmc.ncbi.nlm.nih.gov]

- 21. academic.oup.com [academic.oup.com]

- 22. High efficiency two-photon uncaging coupled by the correction of spontaneous hydrolysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the History and Development of Dinitrophenyl and Related Caged Probes

Audience: Researchers, scientists, and drug development professionals.

Introduction

The ability to initiate biological processes with high spatial and temporal precision is a cornerstone of modern cell biology and neuroscience. "Caged" compounds are powerful tools that enable this control. These are molecules of interest that have been chemically modified with a photolabile protecting group (the "cage"), rendering them biologically inactive. Upon irradiation with light of a specific wavelength, the cage is cleaved, releasing the active molecule in a controlled manner. This guide provides a comprehensive overview of the history, development, and application of caged probes, with a specific focus on those utilizing dinitrophenyl and related dinitroaryl moieties as the photosensitive trigger. While the term "dinitrophenol" itself is more commonly associated with its metabolic effects, the dinitrophenyl and, more broadly, dinitrobenzyl derivatives have been instrumental in the development of photolabile protecting groups.

History and Development

The concept of caged compounds emerged in the late 1970s with the synthesis of caged ATP, which utilized a 1-(2-nitrophenyl)ethyl (NPE) group to mask the terminal phosphate (B84403) of ATP.[1][2] This pioneering work laid the foundation for the development of a wide array of caged molecules, allowing researchers to study fast biological processes that were previously inaccessible.

The development of caged compound technology has been driven by the need for probes with specific properties, including:

-

Wavelength Sensitivity: Shifting the activation wavelength to longer, less phototoxic wavelengths (near-UV and visible light) is crucial for live-cell imaging.

-

Quantum Yield (Φ): A high quantum yield of photolysis ensures efficient release of the caged molecule upon irradiation.

-

Two-Photon Excitation: Probes that can be activated by the simultaneous absorption of two lower-energy photons allow for three-dimensional spatial resolution and deeper tissue penetration.

-

Biological Inertness: The caged compound and the photoproducts (other than the released effector molecule) should be biologically inert to avoid off-target effects.

Dinitroaryl-based caging groups, such as the 4,5-dimethoxy-2-nitrobenzyl (DMNB) and 1-(4,5-dimethoxy-2-nitrophenyl)ethyl (DMNPE) moieties, were developed to improve upon the original nitrophenyl cages. These modifications often lead to a red-shift in the absorption maximum and can influence the quantum yield and kinetics of uncaging. A notable example is DMNP-EDTA, also known as DM-Nitrophen, a caged calcium chelator that has been widely used in cellular physiology.[3][4][5][6][7][8][9]

Photochemical Mechanism of Uncaging

The uncaging of dinitroaryl-based probes is initiated by the absorption of a photon, which excites the nitroaromatic chromophore to a singlet excited state. This is followed by an intramolecular hydrogen abstraction from the benzylic carbon by the excited nitro group, leading to the formation of an aci-nitro intermediate. This intermediate then undergoes a series of rearrangements, culminating in the cleavage of the bond linking the caging group to the effector molecule and releasing the active compound. The byproducts of this reaction are typically a nitroso-ketone or aldehyde.

Quantitative Data of Dinitrophenyl and Related Caged Probes

The efficiency of a caged compound is determined by its photochemical properties. The following table summarizes key quantitative data for some common dinitrophenyl and related dinitroaryl caged probes.

| Caged Probe | Effector Molecule | λmax (nm) | Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Two-Photon Cross-Section (δ) (GM) | Reference(s) |

| DMNP-EDTA | Ca²⁺ Chelator | ~355 | 4,550 - 5,120 | 0.18 | ~0.013 | [3][4][6][10] |

| DMNPE-caged Ca²⁺ | Ca²⁺ | ~350 | 5,120 | 0.09 | Not Reported | [10][11][12] |

| NPE-caged ATP | ATP | 260 | 18,000 | ~0.5 | Not Reported | [13][][15][16] |

Note: Quantitative data for caged compounds can vary depending on the solvent, pH, and the specific molecule being caged.

Experimental Protocols

Synthesis of Dinitrophenyl-based Caged Probes: A General Approach

The synthesis of dinitroaryl-caged compounds typically involves the reaction of a dinitrobenzyl or dinitrophenylethyl derivative with the effector molecule. The following is a generalized protocol for the synthesis of a dinitrobenzyl-caged carboxylic acid.

Materials:

-

4,5-Dimethoxy-2-nitrobenzyl alcohol

-

Thionyl chloride or a similar activating agent

-

The carboxylic acid to be caged

-

A non-nucleophilic base (e.g., pyridine, diisopropylethylamine)

-

Anhydrous organic solvent (e.g., dichloromethane, tetrahydrofuran)

Procedure:

-

Activation of the Dinitrobenzyl Alcohol: The hydroxyl group of the 4,5-dimethoxy-2-nitrobenzyl alcohol is first converted to a good leaving group, typically a chloride, by reacting it with thionyl chloride in an anhydrous solvent.

-

Esterification: The activated dinitrobenzyl derivative is then reacted with the carboxylic acid of interest in the presence of a non-nucleophilic base. The base serves to deprotonate the carboxylic acid, facilitating its nucleophilic attack on the benzylic carbon of the caging group.

-

Purification: The resulting caged compound is purified using standard organic chemistry techniques, such as column chromatography or recrystallization, to remove unreacted starting materials and byproducts.

For a specific example, the synthesis of P3-(1-(2-nitrophenyl)ethyl)adenosine 5'-triphosphate (NPE-caged ATP) involves the resolution of 1-(2-nitrophenyl)ethanol, followed by phosphorylation and condensation with adenosine (B11128) diphosphate.[17]

Photolysis (Uncaging) of Dinitrophenyl-caged Probes in a Cellular Context

The following is a general protocol for the photolytic release of a caged molecule in a cellular preparation.

Materials:

-

Cultured cells or tissue slice

-

Cell-permeant (AM ester) or impermeant form of the caged probe

-

A light source capable of delivering the appropriate wavelength and intensity of light (e.g., a flash lamp, a laser coupled to a microscope).

-

A microscope equipped for fluorescence imaging to monitor the biological response.

Procedure:

-

Loading the Caged Probe:

-

For cell-permeant probes (e.g., DMNP-EDTA, AM ester), incubate the cells with the probe in a suitable buffer. Intracellular esterases will cleave the AM ester group, trapping the caged compound inside the cells.[7][11]

-

For cell-impermeant probes, introduce the compound into the cells via microinjection, whole-cell patch pipette, or electroporation.

-

-

Pre-equilibration: Allow sufficient time for the caged probe to distribute within the cell or tissue and to reach a stable baseline.

-

Photolysis: Irradiate the sample with a brief pulse of light at the appropriate wavelength (typically in the near-UV range for dinitroaryl cages). The duration and intensity of the light pulse should be optimized to release a sufficient concentration of the effector molecule without causing photodamage.[18]

-

Data Acquisition: Monitor the biological response of interest using appropriate techniques, such as fluorescence microscopy to measure changes in intracellular ion concentrations, or electrophysiology to record changes in membrane potential or ion channel activity.[19][20]

Applications and Signaling Pathways

Dinitrophenyl and related caged probes have been instrumental in elucidating a variety of cellular signaling pathways. A prominent example is the study of calcium signaling.

Calcium Signaling Pathway

Calcium (Ca²⁺) is a ubiquitous second messenger that regulates a vast array of cellular processes, including muscle contraction, neurotransmitter release, and gene expression.[21] Caged Ca²⁺ probes, such as DMNP-EDTA, allow for the precise manipulation of intracellular Ca²⁺ concentrations, enabling researchers to dissect the downstream effects of Ca²⁺ signals.[3][4][22]

Experimental Workflow for Studying Ca²⁺-Mediated Signaling:

Caption: Workflow for investigating Ca²⁺-mediated signaling using a caged calcium probe.

In this workflow, cells are loaded with a cell-permeant caged Ca²⁺ probe. Upon UV irradiation, Ca²⁺ is rapidly released, leading to a transient increase in its intracellular concentration. This increase in Ca²⁺ can then activate downstream signaling molecules, such as calmodulin and Ca²⁺/calmodulin-dependent protein kinase II (CaMKII), ultimately leading to a measurable cellular response.

Muscle Contraction